Purity Specification: Inter-Vendor Consistency at 97–98% as a Procurement Quality Benchmark
The target compound is supplied at ≥97% purity across multiple independent vendors (Fluorochem 98%, Leyan 98%, AKSci 97%), establishing a consistent minimum specification for procurement . This baseline exceeds the typical ≥95% purity offered for the simpler thiazole analog 4-(4-methyl-1,3-thiazol-2-yl)-1,2,5-oxadiazol-3-amine (CAS 874594-09-9) and matches the specification for the benzothiazole analog (CAS 346646-10-4) , indicating that the fused thiazolopyridine-oxadiazole scaffold does not impose synthetic accessibility penalties relative to its monocyclic counterparts.
| Evidence Dimension | Commercial purity specification (HPLC/GC area%) |
|---|---|
| Target Compound Data | 97% (AKSci); 98% (Fluorochem, Leyan) |
| Comparator Or Baseline | 4-(4-Methyl-1,3-thiazol-2-yl)-1,2,5-oxadiazol-3-amine (CAS 874594-09-9): ≥95%; 4-(Benzo[d]thiazol-2-yl)-1,2,5-oxadiazol-3-amine (CAS 346646-10-4): 98% |
| Quantified Difference | Target compound purity specification is equivalent to or exceeds (by 2–3 percentage points) the simpler thiazole analog; equivalent to benzothiazole analog. |
| Conditions | Vendor Certificate of Analysis; HPLC or GC area% normalization. |
Why This Matters
For procurement decisions, the consistent 97–98% purity across multiple suppliers reduces the risk of batch-to-batch variability and eliminates the need for in-house re-purification prior to use in screening campaigns.
